2-[(But-3-yn-2-yl)amino]benzoic acid
Description
2-[(But-3-yn-2-yl)amino]benzoic acid is an anthranilic acid derivative featuring a benzoic acid scaffold substituted at the 2-position by an amino group attached to a but-3-yn-2-yl moiety. This structure combines the carboxylic acid functionality of benzoic acid with a propargylamine substituent, introducing unique steric and electronic properties. The alkyne group in the but-3-yn-2-yl substituent may enhance reactivity through conjugation or participate in click chemistry applications, while the amino group enables hydrogen bonding and ionic interactions.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(but-3-yn-2-ylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO2/c1-3-8(2)12-10-7-5-4-6-9(10)11(13)14/h1,4-8,12H,2H3,(H,13,14) |
InChI Key |
UFPWITLDSKZSGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with but-3-yn-2-ylamine. The reaction is carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-[(But-3-yn-2-yl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit quorum sensing in bacteria by interfering with the signaling molecules involved in cell-to-cell communication . Additionally, its structural features allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-[(But-3-yn-2-yl)amino]benzoic acid and related benzoic acid derivatives:
Key Observations:
Substituent Effects on Binding Affinity :
- The position and nature of substituents significantly influence receptor interactions. For example, methyl and methoxy groups on benzoyl derivatives reduce ΔGbinding values, indicating stronger binding to T1R3 receptors compared to unmodified analogs . The butynyl group in the target compound may similarly modulate binding through steric effects or π-interactions.
Biological Activity Modulation: Esterification (e.g., methyl ester in 2-acetylamino benzoic acid methyl ester) enhances cytotoxicity in tumor cell lines, likely by improving membrane permeability . In contrast, sulfonamide-linked thiazole in phthalylsulfathiazole confers stability and gut-specific antibacterial action .
Therapeutic Applications: Bulky substituents (e.g., trifluoromethyl in giripladib) improve target specificity and potency in anti-inflammatory applications , while ethoxy and piperidinyl groups in Prandin® enable antidiabetic effects via GPCR activation . The alkyne group in this compound may similarly be tailored for targeted drug delivery or bioorthogonal chemistry.
Synthetic Flexibility: Amino benzoic acid derivatives are synthetically versatile.
Biological Activity
2-[(But-3-yn-2-yl)amino]benzoic acid is an organic compound characterized by a benzoic acid structure with a but-3-yn-2-yl amino substituent. Its molecular formula is , which includes both an amino group and a carboxylic acid group, classifying it within the amino acid family. The presence of the alkyne group (but-3-yne) introduces unique properties that may influence its reactivity and biological activity.
The compound's structure allows for diverse interactions due to the combination of its alkyne and amino functionalities. This versatility makes it a candidate for various biochemical applications, particularly in drug development and synthetic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 201.24 g/mol |
| Functional Groups | Amino, Carboxylic Acid, Alkyne |
Biological Activity Overview
Research into the biological activity of this compound is still in preliminary stages. However, studies suggest potential pharmacological applications based on its structural similarities to other biologically active compounds. Notably, compounds with similar structures have demonstrated various biological activities, including:
- Anticancer Activity : Analogous compounds have shown efficacy against multiple cancer cell lines.
- Antimicrobial Properties : Some derivatives have been noted for their activity against bacterial strains.
- Enzyme Inhibition : Related compounds have been investigated for their ability to inhibit cholinesterase enzymes, which is relevant in treating Alzheimer’s disease.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Aminobenzoic Acid | Amino Acid | Used in sunscreen formulations | Antimicrobial, UV protection |
| 2-Aminobenzoic Acid | Amino Acid | Involved in tryptophan metabolism | Antioxidant |
| Benzoylacetone | Ketone | Lacks amino group | Organic synthesis |
| 2-(3-Benzamidopropanamido)thiazole | Thiazole derivative | Potent antiadenoviral compound | Antiviral |
Future Directions
Further research is necessary to elucidate the specific biological activities of this compound. Key areas for future studies include:
- In Vitro and In Vivo Testing : Conduct detailed assays to evaluate the compound's efficacy against various cancer cell lines and microbial strains.
- Mechanistic Studies : Investigate the mechanisms through which this compound interacts with biological targets, particularly focusing on enzyme inhibition pathways.
- Synthesis of Derivatives : Explore modifications of the compound to enhance its biological activity and selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
